2-methoxy-2,3-dihydro-1H-indene-2-carboxylicacid

Description

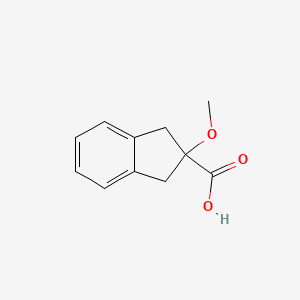

2-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a bicyclic compound featuring a methoxy (-OCH₃) and a carboxylic acid (-COOH) group at the 2-position of the indene scaffold. The methoxy group likely modulates electronic properties, influencing acidity, solubility, and biological interactions compared to non-substituted or differently substituted indene derivatives .

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-methoxy-1,3-dihydroindene-2-carboxylic acid |

InChI |

InChI=1S/C11H12O3/c1-14-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13) |

InChI Key |

DNEDHELWOWRTGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation to Form the Indene Core

- The initial step generally involves the formation of the indene bicyclic framework via Friedel-Crafts alkylation.

- Aromatic precursors (such as substituted benzene derivatives) are alkylated using alkyl halides in the presence of Lewis acid catalysts like aluminum chloride (AlCl3).

- This reaction forms the dihydroindene backbone essential for further functionalization.

Introduction of the Methoxy Group

- The methoxy substituent at the 2-position can be introduced by methylation reactions.

- Common methylating agents include dimethyl sulfate or methyl iodide, which react with hydroxy or carboxylic acid precursors to form the methoxy group.

- This step is crucial to achieve the characteristic methoxy substitution on the indene ring.

Carboxylation and Oxidation Steps

- The carboxylic acid group is typically introduced via oxidation of methyl esters or other precursor groups.

- Esterification of the corresponding carboxylic acid with methanol under acidic conditions (e.g., sulfuric acid or hydrochloric acid catalysts) is often used to generate methyl esters, which can be hydrolyzed back to the acid if needed.

- Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used to oxidize intermediate compounds to the carboxylic acid functionality.

Solvents and Catalysts

- Solvents like dichloromethane and ethanol are commonly employed to dissolve reactants and facilitate reactions.

- Lewis acids (e.g., AlCl3) and acid catalysts (e.g., H2SO4) are used to promote alkylation and esterification reactions.

- Reaction conditions such as reflux and controlled temperature are maintained to optimize yields and purity.

Research Outcomes and Optimization

Yield and Purity

Comparative Analysis with Similar Compounds

| Feature | 2-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate |

|---|---|---|

| Functional Groups | Methoxy and carboxylic acid | Methoxy and methyl ester |

| Molecular Weight | 192.21 g/mol | 210.24 g/mol |

| Typical Synthesis Steps | Friedel-Crafts alkylation, methylation, oxidation | Esterification of carboxylic acid with methanol |

| Catalysts Used | Lewis acids (AlCl3), acid catalysts (H2SO4) | Acid catalysts (H2SO4, HCl) |

| Solvents | Dichloromethane, ethanol | Methanol, ethanol |

| Applications | Medicinal chemistry, organic synthesis | Pharmaceutical intermediates, asymmetric catalysis |

Detailed Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Aromatic compound + alkyl halide, AlCl3 catalyst | Formation of indene core | 75-90 | Reaction under anhydrous conditions |

| Methylation | Dimethyl sulfate or methyl iodide, base | Introduction of methoxy group | 80-85 | Requires careful handling of methylating agents |

| Oxidation | KMnO4 or CrO3, aqueous or organic solvent | Formation of carboxylic acid | 70-80 | Controlled temperature to avoid over-oxidation |

| Esterification (optional) | Methanol, H2SO4 or HCl, reflux | Conversion to methyl ester | 85-90 | Reflux for several hours for completion |

| Purification | Crystallization, distillation | Isolation of pure compound | N/A | Purity > 98% achievable |

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example, reaction with methanol in the presence of H₂SO₄ produces the corresponding methyl ester:

Key conditions :

-

Catalysts: Lewis acids (e.g., BF₃·Et₂O) or mineral acids.

-

Yields: Typically >80% under reflux.

Oxidation Reactions

The dihydroindene moiety and methoxy group are susceptible to oxidation:

-

Side-chain oxidation : Using KMnO₄ in acidic conditions converts the methylene group adjacent to the methoxy substituent into a ketone, forming 2-methoxy-1-indanone-2-carboxylic acid.

-

Carboxylic acid decarboxylation : Thermal decarboxylation at 200°C yields 2-methoxy-2,3-dihydro-1H-indene as a volatile product .

Oxidation Stability :

| Condition | Outcome | Reference |

|---|---|---|

| Air exposure (RT, 2 weeks) | Partial decomposition to indenone derivatives | |

| Reflux in 1,4-dioxane | Full oxidation to aromatic ketone |

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using LiAlH₄:

Key observations :

-

Reaction proceeds at −20°C to prevent over-reduction of the indene ring.

-

NaBH₄ is ineffective due to the steric hindrance of the bicyclic system .

Substitution at the Methoxy Group

The methoxy group undergoes nucleophilic substitution under harsh conditions:

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C replaces the methoxy group with a hydroxyl group .

-

Halogenation : Reaction with PCl₅ converts the methoxy group to Cl, yielding 2-chloro-2,3-dihydro-1H-indene-2-carboxylic acid .

Reactivity Trends :

| Reagent | Product | Yield (%) |

|---|---|---|

| BBr₃ | 2-Hydroxy derivative | 65–70 |

| HI (concentrated) | 2-Iodo derivative | 50–55 |

Biochemical Interactions

The compound exhibits radical-scavenging activity by donating hydrogen atoms from its methoxy and carboxylic acid groups, inhibiting lipid peroxidation . This property is leveraged in pharmaceuticals targeting oxidative stress-related disorders, such as atherosclerosis and neurodegenerative diseases .

Thermal Decomposition

Pyrolysis at >300°C results in ring-opening reactions, producing:

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to optimize:

-

Temperature control (maintained at 50–60°C for esterification).

-

Catalyst recycling (e.g., immobilized Lewis acids).

-

Purification via crystallization from ethanol/water mixtures .

This compound’s versatility in organic transformations and biochemical applications underscores its importance in medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric reactions and in vivo metabolic pathways.

Scientific Research Applications

2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development.

Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of anti-inflammatory and anticancer agents.

Industry: It can be used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes or receptors, leading to changes in cellular pathways. The exact pathways and targets are subjects of ongoing research, particularly in the context of its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural analogs, emphasizing substituent effects, applications, and research findings:

Key Structural and Functional Comparisons

Amino and Fmoc Derivatives: Amino-substituted analogs (e.g., 2-amino-2-indancarboxylic acid) exhibit distinct mass spectral profiles (e.g., ESI-MS m/z 192.2 [M + H]⁺) and are used in chiral drug synthesis .

Biological Activity

- SAR-100842 : This LPA1 receptor antagonist highlights the pharmacological significance of methoxy and aromatic substituents in modulating receptor binding. Its progression to clinical trials underscores the scaffold’s versatility in drug discovery .

- Imidazo-Pyridine Hybrids : Compounds like Z1783799713 () demonstrate that heterocyclic additions to the indene core can yield potent bioactivity (e.g., CFTR modulation), though with lower synthetic yields (18%) compared to simpler derivatives.

Synthetic and Industrial Utility

- Ester Derivatives : Methyl or ethyl esters (e.g., 5-chloro-2-hydroxyindene carboxylate) are optimized for large-scale production via solvent engineering (e.g., n-hexane replacing dichloromethane) to enhance crystallization .

- Fmoc-Protected Analogs : These derivatives are critical in peptide chemistry, where the Fmoc group improves handling and stability during synthesis .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Table 2: Pharmacological Profiles

Biological Activity

2-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is a bicyclic organic compound characterized by its unique structure that includes a methoxy group and a carboxylic acid functional group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The following sections detail the compound's biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C10H10O3

- Molecular Weight : 192.22 g/mol

The compound's structure contributes to its chemical reactivity and biological activity. Its unique bicyclic framework allows for various interactions with biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that 2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid exhibits several biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially benefiting conditions such as arthritis and other inflammatory diseases.

- Anticancer Properties : There is ongoing research into the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, suggesting mechanisms that might be useful in cancer therapy .

- Antimicrobial Activity : Some studies have indicated that derivatives of this compound possess antimicrobial properties against specific pathogens, which could be beneficial in developing new antibiotics.

The biological activity of 2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.

- Receptor Binding : It may bind to specific receptors involved in cell signaling pathways, influencing cellular responses and gene expression.

- Reactive Oxygen Species (ROS) Modulation : The compound's ability to modulate ROS levels can contribute to its protective effects against oxidative stress-related damage.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Exhibits activity against specific pathogens |

Case Study: Anticancer Activity

A study conducted on the effects of 2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid on breast cancer cell lines demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study: Anti-inflammatory Effects

In a mouse model of arthritis, administration of 2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid resulted in a marked reduction in paw swelling and serum levels of inflammatory markers, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis of structurally similar indene-carboxylic acids (e.g., 2,3-dihydro-1H-indene-2-carboxylic acid) involves hydrolysis or carboxylation under acidic conditions. For example, a 87% yield was achieved using HCl in 1,4-dioxane/water at 60–70°C for 41 hours . For the methoxy derivative, introducing a methoxy group via alkylation or etherification at an early synthetic stage (e.g., using methoxy precursors like methyl iodide) is critical. Optimize temperature and catalyst (e.g., Lewis acids) to minimize side reactions. Monitor purity via HPLC or NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Confirm the methoxy group (δ ~3.3–3.5 ppm for –OCH₃) and carboxylic acid proton (broad peak at δ ~10–13 ppm).

- MS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₄O₃, expected m/z ~206.1).

- HPLC : Assess purity (>95% recommended for biological studies) using a C18 column and UV detection .

Q. What safety precautions are essential when handling this compound?

- Methodology : Refer to GHS guidelines for carboxylic acid derivatives:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store in a dry, ventilated area away from oxidizers.

- In case of exposure, rinse with water and seek medical attention .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

- Methodology : Contradictions may arise from stereochemical complexity or solvent effects. For example:

- Variable Temperature NMR : Resolve dynamic effects (e.g., ring-flipping in the indene core) by acquiring spectra at low temperatures.

- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals unambiguously.

- X-ray Crystallography : Confirm absolute configuration if chirality is suspected .

Q. What strategies optimize the enantioselective synthesis of this compound for medicinal chemistry applications?

- Methodology :

- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived catalysts) during cyclization or carboxylation steps.

- Kinetic Resolution : Separate enantiomers via chiral HPLC or enzymatic methods.

- Stereochemical Analysis : Compare optical rotation or CD spectra with known standards .

Q. How does the methoxy group influence the compound’s stability under varying pH conditions?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–12) at 37°C. Monitor degradation via LC-MS.

- Degradation Pathways : Identify products (e.g., demethylation or ring-opening) and propose mechanisms using isotopic labeling .

Q. What are the potential applications of this compound in drug discovery, based on structurally related indene derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.